REACTION_CXSMILES
|
[CH2:1](Br)[CH:2]=[CH2:3].[C:5](ON=O)(C)(C)C.CN[C:14]1[C:15](=[C:19]([N+:23]([O-:25])=[O:24])[CH:20]=[CH:21][CH:22]=1)[C:16]([OH:18])=[O:17]>C(#N)C>[CH2:1]([C:14]1[CH:22]=[CH:21][CH:20]=[C:19]([N+:23]([O-:25])=[O:24])[C:15]=1[C:16]([O:18][CH3:5])=[O:17])[CH:2]=[CH2:3]
|
Name
|
|
Quantity
|
39.7 mL
|
Type
|
reactant
|
Smiles
|
C(C=C)Br
|
Name
|
|
Quantity
|
5.5 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)ON=O
|
Name
|
|
Quantity
|
6 g
|
Type
|
reactant
|
Smiles
|
CNC=1C(C(=O)O)=C(C=CC1)[N+](=O)[O-]
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Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Type
|
CUSTOM
|
Details
|
the mixture was further stirred for 1 h
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Rate
|
UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The volatile components were evaporated under reduced pressure
|
Type
|
ADDITION
|
Details
|
the residue was diluted with water
|
Type
|
EXTRACTION
|
Details
|
The mixture was extracted with ethyl acetate (2×50 ml)
|
Type
|
WASH
|
Details
|
the combined organic extracts were washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
CUSTOM
|
Details
|
The residue obtained
|
Type
|
CUSTOM
|
Details
|
after evaporation of the solvent
|
Type
|
CUSTOM
|
Details
|
was purified by silica gel column chromatography
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C=C)C1=C(C(=O)OC)C(=CC=C1)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.2 g | |
YIELD: CALCULATEDPERCENTYIELD | 62% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |